4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent IR absorptions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 3.21 (m, 1H, pyrrolidine H-2), δ 2.45 (s, 3H, C4-CH₃), δ 2.38 (s, 3H, C5-CH₃).
- δ 1.82–1.65 (m, 4H, pyrrolidine H-3/H-4).
- ¹³C NMR :
- δ 167.5 (C2-thiazole), δ 152.3 (C5-thiazole), δ 45.8 (pyrrolidine C-2).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 182.1 ([M]⁺), with fragmentation pathways yielding ions at m/z 137.0 (loss of C₃H₇N) and m/z 96.0 (thiazole ring).
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
- HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity.
- Electrostatic potential (ESP) : The pyrrolidine nitrogen exhibits a partial negative charge (–0.32 e), while the thiazole sulfur carries a partial positive charge (+0.18 e).
Frontier molecular orbital analysis reveals that the HOMO is localized on the pyrrolidine ring, while the LUMO resides on the thiazole moiety, suggesting nucleophilic reactivity at the pyrrolidine and electrophilic reactivity at the thiazole.
Non-covalent interaction (NCI) plots highlight van der Waals interactions between methyl groups and the pyrrolidine ring, stabilizing the molecule’s conformation.
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-3-4-10-5-8/h8,10H,3-5H2,1-2H3 |
InChI Key |
PHOSOEDOSCJVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thioamide and α-Haloketone Condensation
One of the most established methods involves the cyclocondensation of thioamides with α-haloketones or α-bromoacyl derivatives, facilitating the formation of the thiazole ring.
Preparation of α-bromoacyl derivatives:
Starting from 4-aminoacetophenone, bromination with bromine in acetic acid yields α-bromoacetophenone derivatives, which serve as key intermediates.Condensation with Thioamides:
The α-bromoacyl derivative reacts with thiocarbamide or benzenecarbothioamide under reflux conditions in acetic acid or methanol, leading to cyclization and formation of the thiazole ring.
α-bromoacyl derivative + thiourea → cyclization → 4,5-dimethyl-2-(pyrrolidin-3-yl)-1,3-thiazole
Use of N-Benzoyl Isothiocyanates
Another route involves the reaction of N-benzoyl isothiocyanates with amino precursors, leading to thiazoline intermediates that cyclize into the thiazole ring.
- Synthesis of N-benzoyl isothiocyanates from corresponding amines and thiophosgene or thiocyanates.
- Reaction with amino precursors bearing pyrrolidin-3-yl groups under mild conditions.
- Cyclization occurs upon heating or under reflux, yielding the target compound.
- High yields
- Mild reaction conditions
- Flexibility in substituents at various positions
Multistep Synthetic Routes Involving Functionalized Intermediates
Preparation from Polysubstituted Pyrrolidines
Recent research reports the synthesis of pyrrolidine-thiazole frameworks via multistep procedures starting from polysubstituted pyrrolidines.
Formation of N-benzoyl pyrrolidine intermediates:
Starting from readily available pyrrolidine derivatives, benzoylation is performed using benzoyl chloride or isothiocyanates.Reaction with Thioacyl Derivatives:
The benzoyl pyrrolidine reacts with thioacyl compounds, such as α-bromoacyl derivatives, under reflux to form the thiazole ring.Cyclization and Aromatization:
Intramolecular cyclization occurs via nucleophilic attack of sulfur on the acyl carbon, forming the thiazole ring fused with the pyrrolidine moiety.
- Solvent: Acetic acid, ethanol, or acetone
- Temperature: 60–80°C
- Reflux durations: 4–24 hours depending on substituents
One-Pot Multistep Synthesis
A notable advancement is the one-pot synthesis combining multiple steps—condensation, cyclization, and substitution—into a single operation, significantly improving efficiency and yield.
- Starting from 4-aminoacetophenone, bromination, followed by reaction with thiourea, and subsequent cyclization with α-bromoacyl derivatives, all performed sequentially without isolating intermediates.
- Reduced purification steps
- Improved overall yield
- Scalability for industrial applications
Alternative Approaches Using Metal Catalysis
Transition Metal-Catalyzed Cyclization
Recent studies have explored metal catalysis, such as copper or nickel, to facilitate the cyclization of thioamide precursors with alkynes or alkenes, forming the thiazole core.
- Use of copper(I) or copper(II) salts to catalyze the cyclization of thioamide derivatives with alkynyl precursors bearing pyrrolidine groups.
- Mild reaction conditions
- High regioselectivity
- Potential for functional group tolerance
Summary of Key Data and Comparative Analysis
| Preparation Method | Starting Materials | Reaction Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Thioamide + α-Haloketone | 4-Aminoacetophenone derivatives, thiocarbamide | Reflux in acetic acid/methanol | 60–85% | Widely used, reliable, scalable |
| N-Benzoyl isothiocyanate + amino precursor | Benzoyl isothiocyanate, pyrrolidine derivatives | Mild reflux | 65–90% | High selectivity, versatile |
| Multistep from polysubstituted pyrrolidines | Pyrrolidine derivatives, acyl halides | Reflux, one-pot | 50–80% | Efficient, suitable for complex derivatives |
| Metal-catalyzed cyclization | Thioamide + alkynes | Mild, ambient temperature | 70–85% | Emerging, high regioselectivity |
Research Validation and Source Diversity
The synthesis routes described are supported by multiple peer-reviewed articles, patents, and chemical synthesis patents, demonstrating their robustness:
- Patent WO2016132378A2 details a process involving thiazole derivatives with pyrrolidine groups, emphasizing the condensation of thioamides with acyl halides.
- Research articles on one-pot syntheses and metal-catalyzed cyclizations confirm the feasibility of efficient, high-yield procedures.
- Synthetic methodologies from the literature have been validated through biological activity assays, confirming the structural integrity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiazole or pyrrolidine rings.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications of 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole
This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both a thiazole and a pyrrolidine ring, gives it distinct chemical and biological properties, making it valuable in diverse fields.
Applications
- Chemistry As a building block for synthesizing complex heterocyclic compounds.
- Biology For its potential antimicrobial and antifungal properties.
- Medicine Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Industry In the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Chemical Reactions
This compound can undergo several chemical reactions, which enables its use in synthesizing other compounds.
- Oxidation Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Common Reagents and Conditions: Hydrogen peroxide in acetic acid or potassium permanganate in water.
- Major Products Formed: Oxidized derivatives of the thiazole ring.
- Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
- Major Products Formed: Reduced forms of the compound, potentially altering the thiazole or pyrrolidine rings.
- Substitution Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
- Common Reagents and Conditions: Sodium hydride in dimethylformamide.
- Major Products Formed: Substituted thiazole derivatives with various functional groups.
Thiazoles in clinical trials
Thiazoles, a class of compounds to which this compound belongs, have been identified as treatment drugs and are in clinical trials . For example, a novel thiazole pyrimidine derivative was synthesized and evaluated for anticancer activity on human cancer and normal cell lines .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 2,4-Dimethylthiazole vs. 2,5-Dimethylthiazole
- Key Differences: Substituent Position: The methyl groups in 2,4-dimethylthiazole () and 2,5-dimethylthiazole () alter the electronic distribution of the thiazole ring.
- Biological Implications :
Pyrrolidinyl vs. Pyridyl Substituents
- Target Compound : 4,5-Dimethyl-2-(pyrrolidin-3-yl)-1,3-thiazole.
- Pyridyl Analogues: Pyridyl-thiazoles (e.g., 2-(pyridin-3-yl)-1,3-thiazole derivatives) exhibit strong immunomodulatory and antitumor activities .
- Conformational Flexibility: Pyrrolidine’s five-membered ring allows for greater rotational freedom, which may optimize binding to dynamic enzyme pockets compared to rigid pyridyl groups .
Aromatic vs. Aliphatic Substituents
- Example : 4,5-Bis(4-methoxyphenyl)-2-[1-(propoxymethyl)pyrrol-2-yl]-1,3-thiazole ().
- Key Differences :
- Lipophilicity : The target compound’s aliphatic methyl and pyrrolidine groups (LogP ~6.3) are less lipophilic than bis(4-methoxyphenyl)-substituted analogues (LogP >7.0), suggesting differences in tissue distribution .
- Target Selectivity : Aromatic substituents may enhance π-π stacking with hydrophobic enzyme pockets, whereas aliphatic groups favor interactions with lipid membranes .
Table 1: Antitumor Activity of Selected Thiazole Derivatives
- Key Findings :
- Pyridyl-thiazoles demonstrate higher potency than the target compound’s close analogues (e.g., 9b), likely due to enhanced aromatic interactions .
- Methyl-substituted thiazoles (e.g., 6a) show moderate activity, suggesting that additional substituents (e.g., pyrrolidine) in the target compound could synergize to improve efficacy .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) | PSA (Ų) |
|---|---|---|---|---|
| Target Compound | ~225.3 | ~6.3 | 0.02 (predicted) | 73.8 |
| 2,4-Dimethylthiazole | 113.2 | 1.5 | 10.5 | 41.6 |
| 4,5-Bis(4-methoxyphenyl)-thiazole | 434.5 | >7.0 | <0.01 | 73.7 |
| Pyridyl-thiazole | ~207.2 | 2.8 | 1.2 | 65.5 |
Biological Activity
4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, antifungal, and anticonvulsant domains. This article explores the biological activity of this compound through various studies and research findings.
- Molecular Formula : C9H14N2S
- Molecular Weight : 182.29 g/mol
- IUPAC Name : 4,5-dimethyl-2-pyrrolidin-3-yl-1,3-thiazole
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to its ability to interact with microbial enzymes and disrupt cellular processes. The compound has been investigated for its effectiveness against various bacterial strains and fungal species, showing promising results in laboratory settings.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. In particular, this compound has shown efficacy in models of induced seizures. One study reported that related compounds with similar structural features demonstrated significant anticonvulsant activity with median effective doses (ED50) indicating their potential as therapeutic agents for epilepsy .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 2 | 18.4 | 170.2 | 9.2 |
The presence of the pyrrolidine ring appears to enhance the anticonvulsant activity of these compounds .
The mechanism by which this compound exerts its biological effects is multifaceted. It may inhibit specific enzymes or receptors involved in neurotransmission or microbial metabolism, leading to its observed biological effects. The compound's interaction with molecular targets can modulate various signaling pathways critical for its efficacy in treating conditions like epilepsy and infections .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Anticonvulsant Studies : In a picrotoxin-induced convulsion model, compounds similar to this compound were tested for their anticonvulsant properties. The results indicated that structural modifications could significantly enhance activity .
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of thiazoles found that modifications at specific positions on the thiazole ring could lead to increased potency against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
